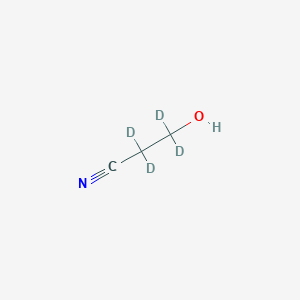
3-Hidroxipropionitrilo-2,2,3,3-d4
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Hydroxypropionitrile involves enzymatic and chemical methods. A novel enzymatic method has been developed for the green synthesis of 3-HP, utilizing a yeast strain harboring a nitrile-hydrolyzing enzyme, which shows promise for industrial applications due to its efficiency and environmental friendliness (Zhang et al., 2017). Additionally, chemical synthesis methods have been explored, including the hydration of acrylonitrile using strongly basic anion exchange resin as a catalyst, which offers high yield and efficiency (Tao Jian-wei, 2001).
Molecular Structure Analysis
Research on the molecular structure of 3-Hydroxypropionitrile and its derivatives focuses on understanding the chemical behavior and reactivity of the compound. Studies on similar compounds, such as the synthesis of cyclophosphamide-4,4,5,5-d4, provide insights into the molecular structure and reactivity of nitrile-containing compounds (Walsh et al., 1995).
Chemical Reactions and Properties
3-Hydroxypropionitrile participates in various chemical reactions, including nitrile hydrolysis, which is crucial for its conversion into 3-HP. The enzymatic conversion of 3-Hydroxypropionitrile into 3-HP using Meyerozyma guilliermondii demonstrates the compound's versatility and the potential for biotechnological applications (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of 3-Hydroxypropionitrile, such as solubility, melting point, and boiling point, are essential for its handling and application in chemical synthesis. However, specific studies detailing these properties of the d4-labeled variant were not found in the literature search, suggesting an area for further research.
Chemical Properties Analysis
The chemical properties of 3-Hydroxypropionitrile, including its reactivity with different chemical agents and under various conditions, play a crucial role in its application as an intermediate in organic synthesis. The compound's ability to undergo hydrolysis to form 3-HP is of particular interest for producing high-value chemicals and intermediates for pharmaceuticals (Zhang et al., 2017).
Aplicaciones Científicas De Investigación
Disolvente Polar
3-Hidroxipropionitrilo-2,2,3,3-d4 se puede utilizar como disolvente polar . En la investigación científica, los disolventes polares se utilizan a menudo para disolver otras sustancias polares e iónicas. Juegan un papel crucial en las reacciones químicas, especialmente aquellas que ocurren en solución.
Investigación de la Orientación de los Fosfolípidos
Este compuesto se ha utilizado para investigar la orientación de los fosfolípidos en la superficie de los disolventes polares . Esto se hace utilizando una técnica llamada espectroscopia de dispersión de iones de colisión de impacto neutro. Comprender la orientación de los fosfolípidos es importante en muchas áreas de la bioquímica y la biología celular, incluido el estudio de las membranas celulares.
Reactivo para la Protección del Carboxilo en la Síntesis de Péptidos
This compound también se puede utilizar como reactivo para la protección del carboxilo en la síntesis de péptidos . En la síntesis de péptidos, los grupos protectores se utilizan para evitar que ciertas reacciones ocurran prematuramente. Esto permite a los químicos controlar la secuencia en la que ocurren las reacciones.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to 3-hydroxypropionitrile, which is known to interact with phospholipids in the cell membrane .
Mode of Action
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can orient phospholipids in the cell membrane with their polar headgroups pointing out of the solution .
Biochemical Pathways
3-hydroxypropionitrile, a similar compound, is known to be involved in the synthesis of heterocyclic rings, mercaptopropanoic acid, or cyclophosphamide .
Pharmacokinetics
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can be metabolized to thiocyanate and excreted .
Result of Action
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can cause changes in the orientation of phospholipids in the cell membrane .
Action Environment
It’s known that 3-hydroxypropionitrile, a structurally similar compound, can interact with phospholipids in the cell membrane, which could potentially be influenced by environmental factors .
Propiedades
IUPAC Name |
2,2,3,3-tetradeuterio-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483017 | |
| Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122775-18-2 | |
| Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122775-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)


![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
